molecular formula C16H24N4O4 B13487491 Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate

Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate

Cat. No.: B13487491
M. Wt: 336.39 g/mol
InChI Key: NAYIMYIHMQMARV-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl group, a piperazine ring, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylpiperazine with 2-nitroaniline to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Electrophiles such as alkyl halides, organic solvents like acetonitrile

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction of the nitro group: 5-(4-methylpiperazin-1-yl)-2-aminophenyl carbamate

    Substitution on the piperazine ring: Various alkylated or acylated derivatives

    Hydrolysis of the carbamate group: 5-(4-methylpiperazin-1-yl)-2-nitroaniline and tert-butyl alcohol

Scientific Research Applications

tert-Butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
  • tert-Butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate

Uniqueness

tert-Butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a piperazine ring allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)17-13-11-12(5-6-14(13)20(22)23)19-9-7-18(4)8-10-19/h5-6,11H,7-10H2,1-4H3,(H,17,21)

InChI Key

NAYIMYIHMQMARV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-]

Origin of Product

United States

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